Cas no 2138099-07-5 (1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol)

1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol is a specialized organic compound featuring a chlorothiophene moiety linked to a methyl-substituted cyclohexenol structure. Its unique molecular architecture, combining a heterocyclic thiophene ring with a cyclohexenol backbone, makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research. The presence of both chlorine and hydroxyl functional groups enhances its reactivity, enabling selective modifications for applications in drug development and agrochemical synthesis. The compound's structural versatility allows for further derivatization, facilitating the exploration of novel bioactive molecules. Its well-defined chemical properties ensure consistent performance in complex synthetic pathways, making it a reliable choice for researchers in medicinal and industrial chemistry.
1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol structure
2138099-07-5 structure
Product name:1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
CAS No:2138099-07-5
MF:C12H15ClOS
MW:242.764901399612
CID:6416889
PubChem ID:165747000

1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1155850
    • 2138099-07-5
    • 1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
    • 1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
    • Inchi: 1S/C12H15ClOS/c1-9-2-5-12(14,6-3-9)8-10-4-7-15-11(10)13/h2,4-5,7,9,14H,3,6,8H2,1H3
    • InChI Key: ZKAROEPGJXXERD-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CS1)CC1(C=CC(C)CC1)O

Computed Properties

  • Exact Mass: 242.0532140g/mol
  • Monoisotopic Mass: 242.0532140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 48.5Ų

1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155850-0.05g
1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
2138099-07-5
0.05g
$1261.0 2023-06-09
Enamine
EN300-1155850-0.1g
1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
2138099-07-5
0.1g
$1320.0 2023-06-09
Enamine
EN300-1155850-0.25g
1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
2138099-07-5
0.25g
$1381.0 2023-06-09
Enamine
EN300-1155850-10.0g
1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
2138099-07-5
10g
$6450.0 2023-06-09
Enamine
EN300-1155850-5.0g
1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
2138099-07-5
5g
$4349.0 2023-06-09
Enamine
EN300-1155850-0.5g
1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
2138099-07-5
0.5g
$1440.0 2023-06-09
Enamine
EN300-1155850-2.5g
1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
2138099-07-5
2.5g
$2940.0 2023-06-09
Enamine
EN300-1155850-1.0g
1-[(2-chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol
2138099-07-5
1g
$1500.0 2023-06-09

1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol Related Literature

Additional information on 1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol

Comprehensive Overview of 1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol (CAS No. 2138099-07-5)

1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol is a specialized organic compound with a unique molecular structure that combines a chlorothiophene moiety with a methylcyclohexenol backbone. This compound, identified by its CAS number 2138099-07-5, has garnered significant interest in pharmaceutical and agrochemical research due to its potential applications as an intermediate in the synthesis of bioactive molecules. The presence of both chloro and thiophene groups enhances its reactivity, making it a valuable building block for drug discovery and material science.

In recent years, the demand for heterocyclic compounds like 1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol has surged, driven by their versatility in medicinal chemistry. Researchers are particularly intrigued by its potential role in developing anti-inflammatory agents and antimicrobial compounds, aligning with global health trends focused on combating drug-resistant pathogens. The compound's cyclohexenol segment also suggests utility in fragrance synthesis, a niche yet growing market segment.

From a synthetic chemistry perspective, the CAS 2138099-07-5 compound exemplifies modern strategies for selective functionalization. Its chlorothiophene group allows for cross-coupling reactions, while the hydroxyl and alkene functionalities offer sites for further derivatization. These features make it a candidate for click chemistry applications, a hot topic in green chemistry discussions. Laboratories optimizing atom-economical processes frequently explore such scaffolds to reduce waste and improve yield.

The compound's stability under various pH conditions has also sparked interest in formulation science. With the rise of biocompatible materials, 1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol is being evaluated for controlled-release systems, particularly in topical drug delivery. This aligns with consumer demand for sustainable pharmaceuticals and personalized medicine solutions, frequently searched topics in AI-driven drug development platforms.

Analytical challenges associated with CAS 2138099-07-5 include its characterization via LC-MS and NMR spectroscopy, common queries among analytical chemists. The compound's chromatographic behavior and spectral fingerprints are well-documented, aiding in quality control for industrial-scale production. Recent publications highlight its compatibility with HPLC purification, a critical step in high-throughput screening workflows.

Environmental considerations are equally paramount. Studies on the biodegradability of chlorothiophene derivatives like this compound are trending in eco-toxicology research. Regulatory bodies increasingly scrutinize such structures for persistence and bioaccumulation risks, reflecting broader societal concerns about green manufacturing.

In material science, the conjugated system of 1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol has implications for organic electronics. Its potential as a ligand in photocatalysis aligns with renewable energy trends, particularly in solar cell research. Startups exploring next-gen semiconductors often investigate similar thiophene-based architectures.

Market analysts note growing patent filings involving CAS 2138099-07-5, especially in Asia-Pacific regions where fine chemical production thrives. The compound's cost-efficiency compared to analogous brominated derivatives makes it attractive for scale-up ventures. Supply chain experts monitor its availability amid shifting raw material policies worldwide.

For educators, this compound serves as an excellent case study in stereochemistry due to its chiral center at the cyclohexenol carbon. Virtual learning platforms increasingly incorporate such examples when teaching retrosynthetic analysis, a skill highly sought in computational chemistry careers.

Future research directions may explore its enzyme inhibition potential, particularly against kinase targets implicated in oncology. Preliminary in silico studies suggest favorable docking scores, a topic gaining traction in AI-augmented drug design forums. Such applications position 1-[(2-Chlorothiophen-3-yl)methyl]-4-methylcyclohex-2-en-1-ol at the intersection of cutting-edge therapeutics and computational modeling.

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